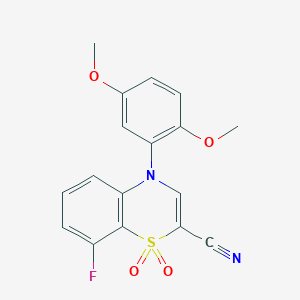![molecular formula C20H19N5O4S B2409408 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899944-84-4](/img/structure/B2409408.png)
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a 5-amino-pyrazole with other organic compounds. 5-Amino-pyrazoles are often used as building blocks in the synthesis of diverse heterocyclic compounds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antidepressant Activity The compound N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide, due to its structural similarities with phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, may be synthesized using a ring closure reaction. Compounds in this family have demonstrated significant antidepressant activity, attributed to specific structural features such as the presence of an electron-withdrawing chlorine atom on the aromatic ring (Mathew, Suresh, & Anbazhagan, 2014).
Antiallergic Properties Similar structural compounds like 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines and 10-oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines have been synthesized and tested for antiallergy activities, showing significant inhibitory effects in rat passive cutaneous anaphylaxis tests, suggesting potential antiallergic properties for compounds within this chemical family (Connor, Sorenson, Cetenko, Kerbleski, & Tinney, 1984).
Metabolic Profiles and Pharmacokinetics
Metabolism and Excretion The compound FYX-051, a xanthine oxidoreductase inhibitor with a similar pyridine structure, has a distinctive metabolic profile, primarily undergoing N-glucuronidation and N-glucosidation. Such compounds are mainly excreted via urine in mammals, indicating a specific metabolic pathway that could be relevant for the metabolism of N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide (Nakazawa, Miyata, Omura, Iwanaga, & Nagata, 2006).
Pharmacokinetic Characterization Compounds with a similar structural profile, such as inhibitors targeting the urokinase receptor, have demonstrated suitable pharmacokinetic properties including absorption, distribution, and clearance rates, which could be indicative of the pharmacokinetic behavior of N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide (Wang, Li, Sinn, Knabe, et al., 2011).
Potential Therapeutic Uses
Neuroprotective and Cytoprotective Effects Certain pyrazole compounds have been associated with cytoprotective effects, including the prevention of gastric lesions, which could suggest a potential therapeutic use for N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide in similar domains (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1997).
Direcciones Futuras
The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Pyrazole derivatives are a promising class of compounds with diverse biological activities, and there is ongoing research into their potential uses .
Propiedades
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-5-2-3-7-17(13)25-18(15-11-30(28,29)12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPCQPYZJRJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

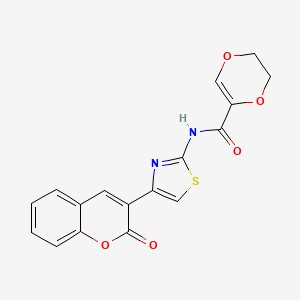
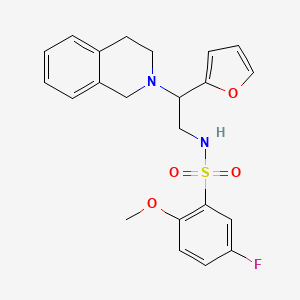
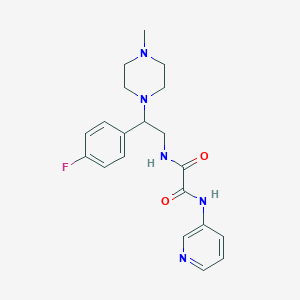
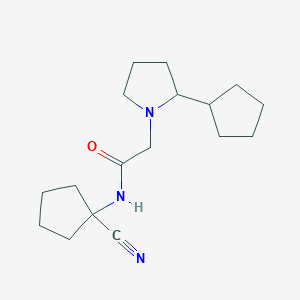
![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
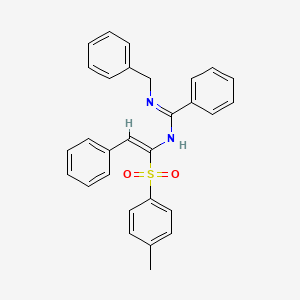
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)
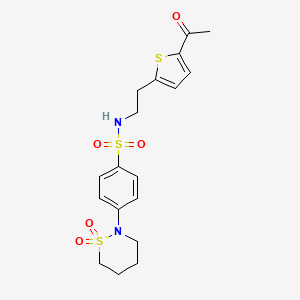
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)
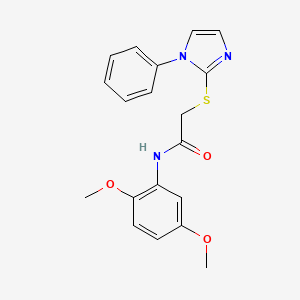
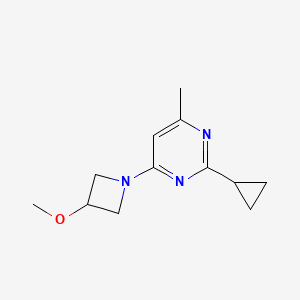
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)
